Hydrochloride Salt Form Provides Verified Aqueous Solubility Advantage Over Free Base
Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride (CAS 2307747-73-3) is supplied as the hydrochloride salt, which confers enhanced aqueous solubility compared to the free base form (methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate, CAS 2059948-48-8) . The hydrochloride salt is a well-established strategy for improving the handling and dissolution of amine-containing building blocks in aqueous or polar reaction media. While exact solubility values for this specific compound are not published in the primary literature, the general principle—that hydrochloride salt formation increases aqueous solubility of bicyclic amines relative to their free bases—is documented across structurally related bicyclic amine series . The free base form (CAS 2059948-48-8) carries a molecular weight of 155.19 g/mol vs. 191.65 g/mol for the HCl salt and lacks the counterion that facilitates dissolution in water and polar organic solvents .
| Evidence Dimension | Aqueous solubility (qualitative handling property) |
|---|---|
| Target Compound Data | Hydrochloride salt form; enhanced water solubility per class behavior |
| Comparator Or Baseline | Free base (methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate, CAS 2059948-48-8); limited aqueous solubility per class behavior |
| Quantified Difference | Not directly quantified for this specific pair; class-level difference is well-precedented for bicyclic amine hydrochlorides |
| Conditions | General aqueous and polar organic solvent handling; class-level inference from bicyclic amine hydrochloride literature |
Why This Matters
For procurement, the hydrochloride salt ensures consistent handling and dissolution properties during synthesis, whereas the free base may require additional solubilization steps or solvent screening, adding variability to reaction outcomes.
